2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine
Description
2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxazolidine ring, and an ethylsulfonyl group
Properties
IUPAC Name |
2-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-25(22,23)18-19-14-17(15-20-11-7-13-24-20)21(18)12-6-10-16-8-4-3-5-9-16/h3-5,8-9,14H,2,6-7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKQQQYMVLSNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethylsulfonyl group and the phenylpropyl side chain. The final step involves the formation of the oxazolidine ring through cyclization reactions.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between a 1,2-dicarbonyl compound and an amine.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Phenylpropyl Side Chain Addition: The phenylpropyl side chain can be added through alkylation reactions.
Oxazolidine Ring Formation: The final step involves cyclization to form the oxazolidine ring, which can be achieved using reagents such as formaldehyde and an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the oxazolidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring and the phenylpropyl side chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, ring-opened oxazolidines.
Substitution: Various substituted imidazole and phenylpropyl derivatives.
Scientific Research Applications
2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the oxazolidine ring can contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)-methyl]-4H-carbazol-4-one
- 3-methyl imidazole
Uniqueness
2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group and the oxazolidine ring differentiates it from other imidazole derivatives, potentially enhancing its reactivity and application scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
